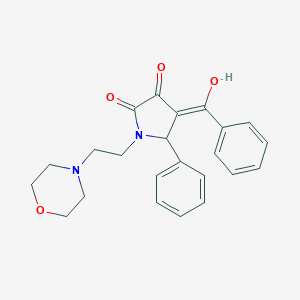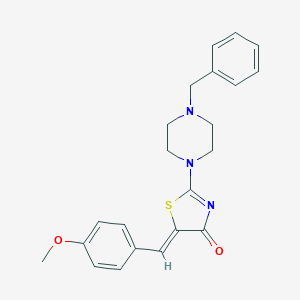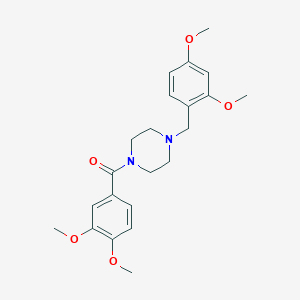
4-BENZOYL-3-HYDROXY-1-(2-MORPHOLINOETHYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BENZOYL-3-HYDROXY-1-(2-MORPHOLINOETHYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxy group, a morpholinyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-BENZOYL-3-HYDROXY-1-(2-MORPHOLINOETHYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to form a benzyl group.
Substitution: The morpholinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
Major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-BENZOYL-3-HYDROXY-1-(2-MORPHOLINOETHYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-BENZOYL-3-HYDROXY-1-(2-MORPHOLINOETHYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one .
Uniqueness
4-BENZOYL-3-HYDROXY-1-(2-MORPHOLINOETHYL)-5-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H24N2O4 |
|---|---|
Peso molecular |
392.4g/mol |
Nombre IUPAC |
(4Z)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24N2O4/c26-21(18-9-5-2-6-10-18)19-20(17-7-3-1-4-8-17)25(23(28)22(19)27)12-11-24-13-15-29-16-14-24/h1-10,20,26H,11-16H2/b21-19- |
Clave InChI |
XYGANJWUXLRIRW-VZCXRCSSSA-N |
SMILES isomérico |
C1COCCN1CCN2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=CC=C4 |
SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4 |
SMILES canónico |
C1COCCN1CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B417975.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{3-nitro-4-methylphenyl}acetamide](/img/structure/B417976.png)
![N-[8-ETHOXY-6-(4-ETHOXYPHENYL)-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-YLIDEN]-N-(3-METHYLPHENYL)AMINE](/img/structure/B417978.png)
![5-[4-(dimethylamino)benzylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B417979.png)
![4-[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarbaldehyde](/img/structure/B417982.png)
![6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl benzoate](/img/structure/B417983.png)


![4-[(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B417990.png)

![5-[2-(allyloxy)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B417993.png)
![N'-(2-iodophenyl)-5',5'a,8'a,8'b-tetrahydro-dispiro(cylohexane-1,2'-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-7',1''-cyclohexane)-5'-carboxamide](/img/structure/B417994.png)
![1-(3,4-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B417997.png)

